molecular formula C26H21N3O4 B2799646 2-(3,4-dimethoxyphenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-one CAS No. 1358399-49-1

2-(3,4-dimethoxyphenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-one

Cat. No.: B2799646
CAS No.: 1358399-49-1
M. Wt: 439.471
InChI Key: AVDQBHIKJMUAIU-UHFFFAOYSA-N
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Description

This compound features a 1,2-dihydroisoquinolin-1-one core substituted at position 2 with a 3,4-dimethoxyphenyl group and at position 4 with a 1,2,4-oxadiazole ring bearing a 3-methylphenyl substituent (Figure 1). The dihydroisoquinolinone scaffold is notable for its planar aromatic structure, which facilitates interactions with biological targets, while the oxadiazole ring enhances metabolic stability and modulates electronic properties. The 3,4-dimethoxy group likely improves solubility compared to non-polar substituents, and the 3-methylphenyl group may influence steric interactions in binding pockets.

Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21N3O4/c1-16-7-6-8-17(13-16)24-27-25(33-28-24)21-15-29(26(30)20-10-5-4-9-19(20)21)18-11-12-22(31-2)23(14-18)32-3/h4-15H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVDQBHIKJMUAIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NOC(=N2)C3=CN(C(=O)C4=CC=CC=C43)C5=CC(=C(C=C5)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dimethoxyphenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Isoquinolinone Core: This can be achieved through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine to form the isoquinoline core.

    Introduction of the Oxadiazole Ring: The oxadiazole ring can be introduced through cyclization reactions involving hydrazides and carboxylic acids or their derivatives.

    Substitution Reactions: The final compound is obtained by introducing the 3,4-dimethoxyphenyl and m-tolyl groups through substitution reactions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, especially at the methoxy groups.

    Reduction: Reduction reactions can occur at the oxadiazole ring or the isoquinolinone core.

    Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Material Science:

Biology

    Enzyme Inhibition: Potential use as an inhibitor of specific enzymes.

    Receptor Binding: May act as a ligand for certain biological receptors.

Medicine

    Drug Development:

Industry

    Chemical Synthesis: Used as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 2-(3,4-dimethoxyphenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-one involves its interaction with specific molecular targets. This could include binding to enzymes or receptors, leading to inhibition or activation of biological pathways. The exact mechanism would depend on the specific application and target.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Features

The following table highlights key structural differences and similarities between the target compound and related molecules:

Compound Name / ID Core Structure Substituents Heterocyclic Ring Type Potential Implications
Target Compound 1,2-dihydroisoquinolin-1-one 2-(3,4-dimethoxyphenyl); 4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl] 1,2,4-oxadiazole Enhanced solubility (dimethoxy), steric modulation (methylphenyl), metabolic stability
1-[2-(4-Nitrophenyl)-5-(5-phenyl-1,2-oxazol-3-yl)-1,2,3,4-tetrahydroquinolin-4-yl]pyrrolidin-2-one Tetrahydroquinolin 4-nitrophenyl; 5-phenyl-1,2-oxazol-3-yl 1,2-oxazole Nitro group may confer electrophilicity; oxazole offers hydrogen-bonding capacity
Oxadiazon / Oxadiargyl 1,3,4-oxadiazol-2(3H)-one Dichloro, isopropyloxy (oxadiazon); dichloro, propargyloxy (oxadiargyl) 1,3,4-oxadiazole Herbicidal activity via proherbicide activation; halogen substituents enhance lipophilicity

Key Observations :

  • Heterocyclic Rings: The 1,2,4-oxadiazole in the target compound differs from the 1,2-oxazole in (fewer nitrogen atoms) and the 1,3,4-oxadiazole in herbicides .
  • Substituent Chemistry : The 3,4-dimethoxy group in the target compound contrasts with electron-withdrawing nitro () and halogen groups (), suggesting divergent solubility and reactivity profiles.
Physicochemical Properties

While explicit data (e.g., logP, solubility) for the target compound is unavailable in the provided evidence, inferences can be made:

  • Dimethoxyphenyl Group : Likely increases hydrophilicity compared to nitro () or dichloro () substituents.
  • Methylphenyl vs. Phenyl : The 3-methyl group may slightly enhance lipophilicity relative to unsubstituted phenyl rings (e.g., ).
  • Oxadiazole vs. Oxazole : The 1,2,4-oxadiazole’s higher nitrogen content may improve metabolic stability compared to 1,2-oxazole in but reduce it relative to 1,3,4-oxadiazole in due to ring strain.

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